An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate: A Keystone Building Block in Modern Drug Discovery
A Note on Chemical Identity: Initial searches for "tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate" did not yield a corresponding unique chemical structure or CAS number. It is likely that this name is a misnomer for the well-documented and commercially available compound, tert-butyl (piperidin-4-ylmethyl)carbamate . This guide will focus on the latter, a pivotal intermediate in medicinal chemistry, identified by the CAS Number: 135632-53-0 [1].
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern pharmaceutical research, the quest for novel therapeutic agents is relentless. Scientists and drug development professionals continually seek out versatile molecular scaffolds that can be readily modified to interact with a wide array of biological targets. tert-Butyl (piperidin-4-ylmethyl)carbamate has emerged as one such indispensable building block. Its structure, featuring a piperidine ring and a Boc-protected primary amine connected by a methylene linker, offers a unique combination of properties that make it a valuable starting point for the synthesis of complex molecules.
The piperidine moiety is a common motif in a vast number of approved drugs and biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for presenting pharmacophoric elements in precise three-dimensional orientations[2]. The Boc (tert-butyloxycarbonyl) protecting group provides a robust yet easily removable shield for the primary amine, allowing for selective chemical transformations at other positions of the molecule[3]. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of tert-butyl (piperidin-4-ylmethyl)carbamate for researchers and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key properties of tert-butyl (piperidin-4-ylmethyl)carbamate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 135632-53-0 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 104-112 °C | [4] |
| Boiling Point | 321.8±15.0 °C (Predicted) | [3] |
| Density | 0.981±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | Room temperature, recommended to be kept in a cool, dark place (<15°C) | [3] |
The Role in Drug Discovery and Organic Synthesis
The utility of tert-butyl (piperidin-4-ylmethyl)carbamate lies in its dual functionality. The secondary amine of the piperidine ring is available for a wide range of chemical modifications, such as N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of various substituents to explore the structure-activity relationship (SAR) of a lead compound. The Boc-protected primary amine, on the other hand, can be deprotected under acidic conditions to reveal a nucleophilic primary amine, which can then be further functionalized.
This strategic placement of a stable, yet readily cleavable, protecting group is central to its application in multi-step syntheses. The Boc group is resistant to basic hydrolysis and many nucleophilic reagents, providing excellent orthogonality with other protecting groups[5][6].
A Versatile Intermediate for Diverse Targets
The piperidine scaffold is a key component in numerous therapeutic agents targeting the central nervous system (CNS), cardiovascular diseases, and infectious diseases[2]. Derivatives of tert-butyl (piperidin-4-ylmethyl)carbamate have been instrumental in the development of:
-
Anticancer agents: The piperidine ring can be functionalized to interact with specific kinases or other proteins implicated in cancer progression[2].
-
Antipsychotics: Many antipsychotic drugs, such as those used to treat schizophrenia, incorporate a piperidine moiety[2].
-
Antihypertensives: The scaffold is found in drugs designed to treat high blood pressure[2].
-
Antidiabetic agents: Certain classes of drugs for diabetes management utilize the piperidine structure[2].
Synthetic Workflow and Methodologies
The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate is a well-established process. A common synthetic route involves the protection of the primary amine of 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).
Protocol 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate
This protocol describes a standard laboratory procedure for the N-Boc protection of 4-(aminomethyl)piperidine.
Materials:
-
4-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise at room temperature. If desired, a mild base like triethylamine (1.1 equivalents) can be added to scavenge the acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl (piperidin-4-ylmethyl)carbamate.
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry[7]. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions[8].
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to liberate the primary amine.
Materials:
-
tert-Butyl (piperidin-4-ylmethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane.
-
Acid Treatment: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quenching and Neutralization: Carefully concentrate the reaction mixture under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Analytical Characterization
The identity and purity of tert-butyl (piperidin-4-ylmethyl)carbamate are typically confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons, and the methylene bridge protons.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The expected m/z for the protonated molecule [M+H]⁺ is approximately 215.1754[9].
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O stretching of the carbamate group.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (piperidin-4-ylmethyl)carbamate.
-
GHS Hazard Statements: The compound is classified with the following hazard statements:
-
Precautionary Statements: It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11]. Avoid inhalation of dust and contact with skin and eyes[10].
Conclusion
tert-Butyl (piperidin-4-ylmethyl)carbamate is a testament to the power of strategic molecular design in accelerating drug discovery. Its well-defined structure, featuring a versatile piperidine scaffold and a robust Boc-protected amine, provides a reliable and adaptable platform for the synthesis of a diverse range of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
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PubChemLite. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved February 2, 2026, from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
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